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Compound of Interest

Compound Name: Rhod 2 triammonium

Cat. No.: B1177281 Get Quote

Technical Support Center: Rhod-2 AM Cell
Staining
This guide provides researchers, scientists, and drug development professionals with best

practices, troubleshooting advice, and frequently asked questions for washing cells after

incubation with Rhod-2 AM, a fluorescent indicator for mitochondrial calcium.

Experimental Protocol: Rhod-2 AM Loading and
Washing
This protocol outlines the key steps for successful staining of adherent cells with Rhod-2 AM.

I. Reagent Preparation
1. Rhod-2 AM Stock Solution:

Dissolve Rhod-2 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock

concentration of 2 to 5 mM.[1][2]

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light

and moisture.[1][2][3] Avoid repeated freeze-thaw cycles.[1]

2. Washing Buffer:
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A common choice is Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (HHBS).[1]

Other buffered physiological media or Phosphate-Buffered Saline (PBS) can also be used.[4]

For cells with active organic anion transporters that may extrude the dye, supplement the

wash buffer with 1 mM probenecid.[1][5]

3. (Optional) Additives for Working Solution:

Pluronic® F-127: To aid in the dispersion of Rhod-2 AM in aqueous solutions, a final

concentration of 0.02% to 0.04% Pluronic® F-127 can be added.[2][5] This is a non-ionic

detergent that helps to increase the solubility of the AM ester.[2][3]

Probenecid: To reduce the leakage of the de-esterified indicator from the cells, probenecid

can be added to the working solution at a final concentration of 0.5 to 1.0 mM.[1][5]

II. Staining Procedure
Cell Plating: Plate cells in a black-wall, clear-bottom plate and allow them to adhere

overnight in culture medium.[1]

Prepare Working Solution: On the day of the experiment, thaw an aliquot of the Rhod-2 AM

stock solution to room temperature.[2] Dilute the stock solution in the buffer of your choice to

a final working concentration of 2 to 20 µM.[1][2] For most cell lines, a final concentration of

4-5 µM is recommended, but the optimal concentration should be determined empirically.[1]

[2] If using, add Pluronic® F-127 and/or probenecid at this stage.

Cell Loading:

If serum in the culture medium interferes with your experiment, replace the medium with

HHBS before adding the working solution.[1]

Add the Rhod-2 AM working solution directly to the cells.

Incubate at 37°C for 30 to 60 minutes.[2] The optimal incubation time can vary between

cell lines and may require optimization.[1] For measuring cytoplasmic calcium, incubation

at room temperature is recommended to reduce dye compartmentalization into organelles.

[3]
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Washing:

Remove the Rhod-2 AM working solution.

Wash the cells with your chosen buffer (e.g., HHBS).[1] For adherent cells, this typically

involves washing twice.[4] For suspension cells, centrifugation is required to pellet the

cells before washing.[4]

If probenecid was used during loading, it is recommended to also include it in the wash

buffer.[5]

De-esterification: After washing, incubate the cells for an additional 20-30 minutes at room

temperature or in a cell incubator to allow for the complete de-esterification of the Rhod-2

AM by intracellular esterases.[6][7] This process traps the active, Ca2+-sensitive form of

Rhod-2 inside the cells.[4]

Imaging: The cells are now ready for fluorescence measurement.
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Caption: Experimental workflow for Rhod-2 AM cell staining.
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Problem Possible Cause Solution

High Background

Fluorescence

Incomplete removal of

extracellular dye.[8]

Increase the number of

washes (2-3 times is

standard).[8] Ensure gentle but

thorough washing.

Dye concentration is too high.

[3]

Titrate the Rhod-2 AM

concentration to find the lowest

effective concentration.[1][3]

Autofluorescence from cells or

medium.[8]

Image a control sample of

unlabeled cells to determine

the level of autofluorescence.

If high, consider using a

different imaging medium.[8]

Nonspecific binding of the dye.

Optimize the dye concentration

and ensure adequate washing.

[8]

Low or No Signal
Incomplete de-esterification of

Rhod-2 AM.

Increase the post-washing

incubation time to allow for

complete enzymatic cleavage

of the AM ester.[7]

Dye leakage from cells.

Add an organic anion

transporter inhibitor like

probenecid to the loading and

washing buffers.[1][5]

Low intracellular calcium

levels.

Use a positive control (e.g.,

ionomycin) to confirm that the

dye is responsive to calcium.

Insufficient dye loading.

Increase the incubation time or

the concentration of Rhod-2

AM.

Cell Death or Changes in

Morphology

Cytotoxicity from the dye or

DMSO.[9]

Reduce the Rhod-2 AM

concentration and/or the
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incubation time. Ensure the

final DMSO concentration is

not toxic to your cells (typically

<0.5%).

Phototoxicity from imaging.

Minimize the exposure time

and intensity of the excitation

light.

Dye Compartmentalization

Incubation at 37°C can

promote sequestration in

organelles like mitochondria.[3]

For cytoplasmic calcium

measurements, consider

loading the cells at room

temperature.[3]

Rhod-2 has a natural tendency

to accumulate in mitochondria

due to its positive charge.[10]

[11][12]

Be aware of this property when

interpreting results. Co-staining

with a mitochondrial marker

can confirm localization.[12]

[13]

Frequently Asked Questions (FAQs)
Q1: Why is washing necessary after Rhod-2 AM incubation?

Washing is crucial to remove the extracellular, non-hydrolyzed Rhod-2 AM.[7] This reduces

background fluorescence and ensures that the measured signal originates from intracellular

calcium.[8]

Q2: What is the purpose of the de-esterification step after washing?

The AM ester group makes Rhod-2 cell-permeable. Once inside the cell, intracellular esterases

cleave this group, trapping the now cell-impermeant Rhod-2.[4] The post-washing incubation

ensures this enzymatic reaction is complete, making the dye responsive to calcium.[7]

Q3: What buffer should I use for washing?

A buffered physiological saline solution like Hanks' Balanced Salt Solution (HBSS) with HEPES

is a common and effective choice.[1] The key is to use a buffer that maintains cell viability and
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does not interfere with the fluorescence measurement.

Q4: Should I be concerned about Rhod-2 localizing to mitochondria?

Rhod-2 has a net positive charge, which promotes its accumulation in the negatively charged

mitochondrial matrix.[10] This makes it a valuable tool for specifically measuring mitochondrial

calcium.[14] If you are interested in cytosolic calcium, this compartmentalization needs to be

considered, and loading at a lower temperature may help reduce it.[3]

Q5: How can I be sure my washing procedure is effective?

An effective washing procedure will result in a good signal-to-noise ratio. You can assess this

by comparing the fluorescence intensity of your stained cells to a negative control (unstained

cells) and a positive control (stained cells treated with a calcium ionophore like ionomycin).
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Caption: Activation of Rhod-2 AM within a cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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